3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Additionally, proton quantum tunneling has been used to achieve high yields with fewer side reactions . Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for developing new antimicrobial or anticancer agents
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(2-(4-(Ethylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another compound with similar applications in dermatology.
Angelicin: Known for its therapeutic properties in treating skin conditions.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)26-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLNLRVDTLKANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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